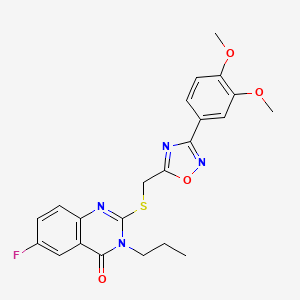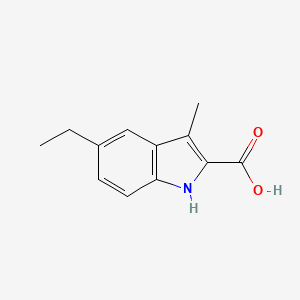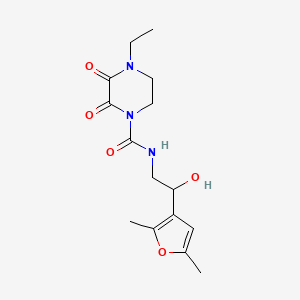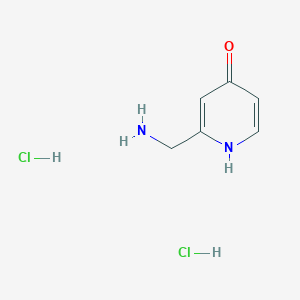
2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazolinone derivative with a 1,2,4-oxadiazole ring and a 3,4-dimethoxyphenyl group. Quinazolinones are a class of compounds that have been studied for their potential biological activities . The 1,2,4-oxadiazole ring is a heterocyclic compound that is often used in drug design due to its bioisosteric properties . The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a 1,2,4-oxadiazole ring, and a 3,4-dimethoxyphenyl group. These functional groups could potentially engage in various non-covalent interactions such as hydrogen bonding, pi-stacking, and dipole-dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the quinazolinone and 1,2,4-oxadiazole rings could increase its aromaticity and stability. The 3,4-dimethoxyphenyl group could potentially increase its lipophilicity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one”, also known as “2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-fluoro-3-propyl-3,4-dihydroquinazolin-4-one”.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a variety of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. This makes it a promising candidate for further development in cancer therapy, particularly for targeting specific types of cancer cells .
Anti-inflammatory Effects
The compound has been found to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This application is particularly relevant for the treatment of chronic inflammatory diseases such as rheumatoid arthritis .
Anti-diabetic Potential
Research has indicated that this compound may have anti-diabetic properties. It can enhance insulin sensitivity and reduce blood glucose levels, making it a potential candidate for the development of new treatments for diabetes.
These applications highlight the diverse potential of this compound in various fields of scientific research and medicine. Each application opens up new avenues for further investigation and development.
Antimicrobial Activity Anticancer Properties Anti-inflammatory Effects : Antioxidant Activity : Enzyme Inhibition : Antiviral Activity : Neuroprotective Effects : Anti-diabetic Potential
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Quinazolinones have been studied for their potential antitumor, antimicrobial, and anti-inflammatory activities . The 1,2,4-oxadiazole ring is often used in drug design due to its ability to mimic the bioisosteric properties of a trans-amide bond .
Future Directions
The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized through medicinal chemistry approaches. This could involve modifying the functional groups to improve its potency, selectivity, and pharmacokinetic properties .
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-4-9-27-21(28)15-11-14(23)6-7-16(15)24-22(27)32-12-19-25-20(26-31-19)13-5-8-17(29-2)18(10-13)30-3/h5-8,10-11H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGQPEJSZFBIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2600427.png)


![4-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2600431.png)

![3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2600436.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide](/img/structure/B2600439.png)




